N-cycloheptyl-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
Properties
Molecular Formula |
C19H25N3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-cycloheptyl-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C19H25N3O2/c23-18(21-15-8-3-1-2-4-9-15)12-7-13-22-14-20-17-11-6-5-10-16(17)19(22)24/h5-6,10-11,14-15H,1-4,7-9,12-13H2,(H,21,23) |
InChI Key |
URRPSTFRJQGLIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Conventional Multi-Step Synthesis
The most widely documented method involves three sequential steps: condensation , cyclization , and amide coupling .
Step 1: Condensation of 4-Aminobenzoic Acid with Cycloheptylamine
4-Aminobenzoic acid reacts with cycloheptylamine in ethanol under reflux (80°C, 6 hours) to form N-cycloheptyl-4-aminobenzamide . The reaction is catalyzed by acetic acid, achieving yields of 85–90%.
Step 2: Cyclization to Form the Quinazolinone Core
The intermediate undergoes cyclization with formamidine acetate in dimethylformamide (DMF) at 120°C for 8 hours, yielding 3-(4-carbamoylphenyl)quinazolin-4(3H)-one . This step has a reported efficiency of 70–75%.
Step 3: Amide Coupling with Butanamide
The final step employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to couple the quinazolinone intermediate with butanoic acid. The reaction proceeds at room temperature for 12 hours, yielding the target compound at 65–70%.
Microwave-Assisted Synthesis
Microwave irradiation optimizes the cyclization step, reducing reaction time from 8 hours to 20 minutes. Using a CEM Discover microwave reactor at 150°C, the cyclization yield improves to 85%. This method enhances scalability while minimizing side products.
Solid-Phase Synthesis
A patent-pending approach immobilizes the quinazolinone intermediate on Wang resin, enabling stepwise elongation of the butanamide chain. After cleavage with trifluoroacetic acid (TFA), the final product is obtained in 68% yield with >95% purity.
Reaction Optimization and Key Parameters
Catalysts and Reagents
Solvent Systems
| Solvent | Role | Impact on Yield |
|---|---|---|
| Ethanol | Condensation medium | High solubility |
| DMF | Cyclization at high temps | 70–75% yield |
| Dichloromethane | Amide coupling | Low polarity |
Analytical Characterization
Post-synthesis validation employs:
-
NMR Spectroscopy : Confirms cycloheptyl and quinazolinone proton environments.
-
Mass Spectrometry (MS) : Molecular ion peak at m/z 369.4 [C₂₁H₂₇N₃O₂]⁺.
-
HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Cost |
|---|---|---|---|---|
| Conventional | 65–70% | 26 hrs | Moderate | Low |
| Microwave-assisted | 85% | 3 hrs | High | Medium |
| Solid-phase | 68% | 24 hrs | Low | High |
The microwave-assisted method balances efficiency and scalability, whereas solid-phase synthesis suits small-scale, high-purity demands.
Challenges and Innovations
-
Byproduct Formation : DCC-mediated coupling generates dicyclohexylurea, necessitating column chromatography.
-
Green Chemistry : Recent patents propose eutectic solvents (e.g., choline chloride/urea) to replace DMF, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the butanamide side chain.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a therapeutic agent.
Medicine: Investigating its efficacy and safety as a drug candidate for treating various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-(4-oxoquinazolin-3(4H)-yl)butanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Core Heterocycle Variations
- Quinazolinone vs. Benzotriazinone: The quinazolinone core (present in the target compound and –4) features a pyrimidinone ring, while benzotriazinone () includes an additional nitrogen atom. Quinazolinones are widely explored in drug discovery for their kinase-inhibitory activity, whereas benzotriazinones may exhibit distinct mechanistic profiles .
Substituent Effects
- Cycloheptyl Group : The target compound’s cycloheptyl substituent confers significant lipophilicity and steric bulk compared to smaller alkyl groups (e.g., ethyl in 14a) or aromatic groups (e.g., phenyl in 14n). This may enhance tissue penetration but reduce aqueous solubility .
- Methoxyethyl Group () : The ether oxygen in this substituent enhances solubility, addressing a common limitation of highly lipophilic compounds .
Functional Group Impact
- Amide Linkage : All compounds share a butanamide linker, which balances flexibility and rigidity for optimal target engagement.
- Synthetic Accessibility: highlights room-temperature synthesis for benzotriazinone derivatives, suggesting analogous routes for quinazolinone-based compounds with modifications in starting materials (e.g., substituting isatin with anthranilic acid derivatives) .
Biological Activity
N-cycloheptyl-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound that belongs to the quinazolinone family, which has been noted for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on existing research findings.
Structural Characteristics
The compound features a cycloheptyl group and a quinazolinone moiety , which contribute to its unique chemical properties. The molecular formula indicates the presence of multiple nitrogen atoms and a complex carbon backbone, essential for its biological interactions. The structural formula can be summarized as follows:
| Component | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Key Functional Groups | Amide, Quinazolinone |
| Notable Structural Features | Cycloheptyl group |
Biological Activities
Research has indicated that quinazolinone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies suggest that compounds within this class can inhibit various bacterial strains, indicating potential use as antimicrobial agents.
- Anti-inflammatory Properties : Some derivatives have shown efficacy in reducing inflammation, which could be beneficial in treating inflammatory diseases.
- Anticancer Effects : Certain quinazolinone compounds have demonstrated the ability to inhibit enzymes involved in cancer cell proliferation, suggesting that this compound may also possess anticancer properties.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate that:
- The amide bond within the compound can undergo hydrolysis, potentially leading to active metabolites.
- The quinazolinone ring may participate in electrophilic aromatic substitution reactions, enhancing its reactivity with biological targets.
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study evaluated various quinazolinone derivatives against common bacterial strains. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxicity Assessment : In vitro assays were conducted on cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that this compound induced apoptosis in a dose-dependent manner, with IC50 values suggesting moderate potency compared to other known anticancer agents .
- Inflammation Studies : The compound was tested in models of induced inflammation, demonstrating a reduction in pro-inflammatory cytokines, which supports its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound relates to other quinazolinone derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)butanamide | C₁₉H₂₀N₄O₂ | Hydroxy group enhances solubility and interactions |
| 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)butanamide | C₁₇H₁₆N₄O | Similar core structure with variations in substituents |
| N-[3-(2-chlorophenyl)methyl]-2-[6-(piperazinyl)-quinazolin-3(4H)-yl]acetamide | C₂₃H₂₃ClN₄O | Incorporates a piperazine ring for enhanced activity |
Q & A
Basic: What are the recommended synthetic routes for N-cycloheptyl-4-(4-oxoquinazolin-3(4H)-yl)butanamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of amide-containing quinazolinone derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For example:
- Step 1: Synthesize the quinazolinone core via cyclocondensation of anthranilic acid derivatives with urea or thiourea under reflux conditions .
- Step 2: Functionalize the quinazolinone at the 3-position with a butanamide side chain. This may involve nucleophilic substitution or coupling reagents like EDC/HOBt to form the amide bond .
- Step 3: Introduce the cycloheptyl group via alkylation or reductive amination, using solvents like DMF or THF under inert atmosphere .
Optimization Tips:
- Use design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry). Central composite designs can reduce trial-and-error approaches .
- Monitor reaction progress via LC-MS or TLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients) .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Match the molecular ion peak to the exact mass of C₁₉H₂₄N₃O₂ (calculated for [M+H]⁺: 326.1865) .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (if crystalline) .
Advanced: How can computational chemistry aid in predicting the biological target interactions of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR or Aurora kinases), leveraging the quinazolinone core’s affinity for ATP-binding pockets .
- MD Simulations: Perform 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
- QSAR Modeling: Train models using datasets of quinazolinone analogs to predict IC₅₀ values against cancer cell lines .
Advanced: What strategies resolve contradictions in biological activity data across studies for quinazolinone derivatives?
Methodological Answer:
- Source Analysis: Check for variations in assay conditions (e.g., cell line specificity, serum concentration). For example, HeLa vs. MCF-7 cells may show divergent IC₅₀ values due to differential kinase expression .
- Meta-Analysis: Pool data from multiple studies using random-effects models. Adjust for covariates like solvent (DMSO concentration) or incubation time .
- Counter-Screening: Test the compound against off-target kinases (e.g., CDK2, VEGFR2) to rule out non-specific effects .
Basic: What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Antiproliferative Assays: Use MTT or SRB assays in 96-well plates with 72-hour exposure. Include positive controls (e.g., doxorubicin) and normalize to solvent-only wells .
- Enzyme Inhibition: Test against purified kinases (e.g., EGFR) via ADP-Glo™ kinase assays. Calculate % inhibition at 10 µM .
- Solubility Screening: Use shake-flask method in PBS (pH 7.4) and quantify via HPLC-UV .
Advanced: How can reaction fundamentals improve the scalability of this compound synthesis?
Methodological Answer:
- Kinetic Studies: Use inline FTIR to monitor intermediate formation rates. Optimize residence times in flow reactors for >90% yield .
- Thermodynamic Analysis: Calculate ΔG of amidation using Gaussian09 at the B3LYP/6-31G* level. Identify exothermic steps for temperature control .
- Process Intensification: Implement membrane separation (e.g., nanofiltration) to recycle catalysts and reduce waste .
Advanced: What structural modifications enhance the pharmacokinetic profile of this compound?
Methodological Answer:
- Bioisosteric Replacement: Substitute the cycloheptyl group with adamantane to improve logP (target: 2–3) and blood-brain barrier penetration .
- Prodrug Design: Esterify the amide group to increase oral bioavailability. Hydrolyze in vivo via serum esterases .
- Metabolic Stability: Incubate with human liver microsomes (HLMs) and identify major CYP450 metabolites via UPLC-QTOF .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
